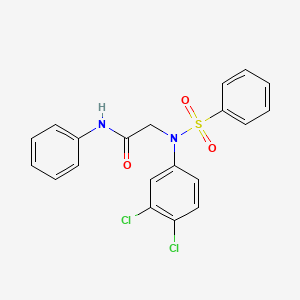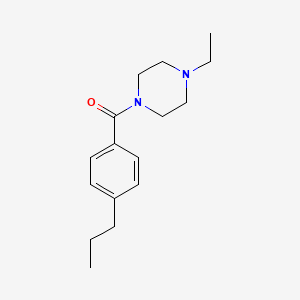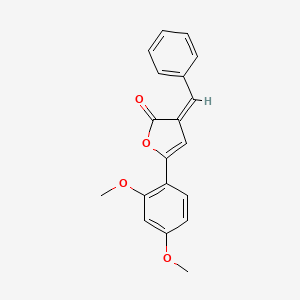
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride
描述
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride, also known as Methamphetamine, is a potent central nervous system stimulant that is widely abused for its euphoric effects. Methamphetamine is classified as a Schedule II drug by the United States Drug Enforcement Administration due to its high potential for abuse and addiction.
作用机制
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause the release of stress hormones, such as cortisol and adrenaline, which can lead to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. It can cause vasoconstriction, leading to decreased blood flow to the heart and other organs. It can also cause oxidative stress, leading to damage to cells and tissues. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause changes in the brain, including decreased gray matter volume, alterations in white matter integrity, and changes in brain metabolism.
实验室实验的优点和局限性
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages.
未来方向
There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses. Additionally, research is needed to understand the long-term effects of 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine use on the brain and body and to develop effective prevention and intervention strategies for 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine abuse.
Conclusion
In conclusion, 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine is a potent central nervous system stimulant with a high potential for abuse and addiction. It has been extensively studied for its pharmacological effects and potential therapeutic uses. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages. There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses.
合成方法
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can be synthesized by using various methods, including the reduction of ephedrine or pseudoephedrine, the reductive amination of phenylacetone, or the Leuckart reaction of phenyl-2-propanone. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine in a process known as the Nazi method. However, this method is highly dangerous and can result in explosions, fires, and toxic fumes.
科学研究应用
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has been extensively studied for its pharmacological effects and potential therapeutic uses. It has been used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity due to its ability to increase alertness, concentration, and reduce appetite. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has also been studied as a potential treatment for depression, Parkinson's disease, and narcolepsy.
属性
IUPAC Name |
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-6-9(7-5-8)10(13)11(2,3)12-14;/h4-7,12,14H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXRXLSFFGNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386766 | |
| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |
CAS RN |
5839-33-8 | |
| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)

![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)

![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)
